molecular formula C8H11N3 B8690470 N3-cyclopropylpyridine-2,3-diamine

N3-cyclopropylpyridine-2,3-diamine

Cat. No. B8690470
M. Wt: 149.19 g/mol
InChI Key: BXNZNGUAVBTHSA-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

To a solution of N3-cyclopropylpyridine-2,3-diamine (1.0 g, 6.70 mmol) in dioxane (13.41 ml) was added 1,1′-carbonyldiimidazole (Acros Organics, 1.630 g, 10.05 mmol). The resulting mixture was heated to 60° C. for 2 h. The reaction mixture was diluted with EtOAc and washed with water. The organic layer was loaded onto a Biotage samplet and purified (0-100% EtOAc/hexane, 25G biotage column) to afford product that solidified upon rotovap. Material was advanced to the next step. M+1: 176.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
13.41 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[C:6]([NH2:11])=[N:7][CH:8]=[CH:9][CH:10]=2)[CH2:3][CH2:2]1.[C:12](N1C=CN=C1)(N1C=CN=C1)=[O:13]>O1CCOCC1.CCOC(C)=O>[CH:1]1([N:4]2[C:5]3[C:6](=[N:7][CH:8]=[CH:9][CH:10]=3)[NH:11][C:12]2=[O:13])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CC1)NC=1C(=NC=CC1)N
Name
Quantity
1.63 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
13.41 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
purified (0-100% EtOAc/hexane, 25G biotage column)
CUSTOM
Type
CUSTOM
Details
to afford product that

Outcomes

Product
Name
Type
Smiles
C1(CC1)N1C(NC2=NC=CC=C21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.